2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2 |
InChI Key |
YVGBKBBLQCBYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
The synthesis of this compound is typically a multi-step process that involves the initial formation of a difluoroethoxylated aromatic precursor, followed by the construction of the ethylamine (B1201723) side chain.
A common and logical synthetic route proceeds through several key intermediates. The synthesis generally begins with a commercially available substituted phenol, which is first etherified to introduce the difluoroethoxy group. This substituted benzene (B151609) ring is then elaborated to introduce a two-carbon chain, which is subsequently converted into the primary amine.
One of the most efficient methods to construct the phenethylamine (B48288) skeleton is through the reduction of a β-nitrostyrene derivative. This pathway starts with an appropriately substituted benzaldehyde.
Key Synthetic Steps:
Etherification: A phenolic precursor, such as 4-hydroxybenzaldehyde, is reacted with a 2,2-difluoroethylating agent to form 4-(2,2-difluoroethoxy)benzaldehyde.
Condensation (Henry Reaction): The resulting aldehyde undergoes a condensation reaction with nitromethane (B149229) in the presence of a base to yield the intermediate 1-(2,2-difluoroethoxy)-4-(2-nitrovinyl)benzene.
Reduction: The final step involves the reduction of both the nitro group and the alkene double bond of the nitrostyrene (B7858105) intermediate. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation to afford the target compound, this compound.
The following table outlines the typical reaction sequence and key intermediates.
| Step | Starting Material | Reagent(s) | Key Intermediate |
| 1 | 4-Hydroxybenzaldehyde | 2,2-Difluoroethyl tosylate, Base (e.g., K₂CO₃) | 4-(2,2-Difluoroethoxy)benzaldehyde |
| 2 | 4-(2,2-Difluoroethoxy)benzaldehyde | Nitromethane (CH₃NO₂), Base (e.g., Ammonium (B1175870) acetate) | 1-(2,2-Difluoroethoxy)-4-(2-nitrovinyl)benzene |
| 3 | 1-(2,2-Difluoroethoxy)-4-(2-nitrovinyl)benzene | Lithium aluminum hydride (LiAlH₄) in an ether solvent | This compound |
Precursor Chemistry and Reactant Derivatization for Difluoroethoxy Incorporation
The incorporation of the 2,2-difluoroethoxy moiety is a critical step that imparts unique properties to the molecule. This is typically achieved via a Williamson ether synthesis. The choice of precursor and the difluoroethylating agent are key considerations.
4-Hydroxybenzaldehyde: Used when the ethylamine chain is constructed via a Henry reaction.
4-Hydroxyphenylacetonitrile: Used when the ethylamine is formed by the reduction of a nitrile group.
4-Hydroxyphenylacetic acid: Can be converted to the corresponding amide and then reduced.
Difluoroethylating Agents: The electrophile used to introduce the difluoroethyl group must contain a good leaving group.
2,2-Difluoroethyl tosylate (or other sulfonate esters): Commonly used due to their high reactivity.
1-Bromo-2,2-difluoroethane or 1-Iodo-2,2-difluoroethane: Also effective alkylating agents for the phenoxide.
The reaction is carried out under basic conditions to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
| Phenolic Precursor | Difluoroethylating Agent | Base | Resulting Intermediate |
| 4-Hydroxybenzaldehyde | 2,2-Difluoroethyl tosylate | K₂CO₃, Cs₂CO₃ | 4-(2,2-Difluoroethoxy)benzaldehyde |
| 4-Hydroxyphenylacetonitrile | 1-Bromo-2,2-difluoroethane | NaH, K₂CO₃ | 4-(2,2-Difluoroethoxy)phenylacetonitrile |
| Methyl 4-hydroxyphenylacetate | 2,2-Difluoroethyl triflate | DBU, K₂CO₃ | Methyl 4-(2,2-difluoroethoxy)phenylacetate |
Amination and Reduction Strategies for the Phenethylamine Moiety
The formation of the primary amine of the phenethylamine core is the final key transformation. Several reliable methods exist for this conversion, primarily involving the reduction of a nitrogen-containing functional group at the terminus of the two-carbon side chain.
Reduction of a Nitrostyrene: As previously mentioned, the reduction of 1-(2,2-difluoroethoxy)-4-(2-nitrovinyl)benzene is a highly effective method. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) can accomplish this. wikipedia.org LiAlH₄ is particularly efficient as it reduces both the nitro group and the carbon-carbon double bond in a single step.
Reduction of a Nitrile: An alternative pathway involves the synthesis of 4-(2,2-difluoroethoxy)phenylacetonitrile. This intermediate can be reduced to the target primary amine.
Lithium aluminum hydride (LiAlH₄): A powerful reagent for nitrile reduction.
Catalytic Hydrogenation: Raney Nickel or Rhodium catalysts under a hydrogen atmosphere can also be employed.
Reductive Amination: A third strategy involves the reductive amination of the corresponding aldehyde, 4-(2,2-difluoroethoxy)phenylacetaldehyde. nih.govpurdue.edu This aldehyde is first condensed with an ammonia (B1221849) source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. organic-chemistry.org
| Precursor | Functional Group to be Reduced | Reagent(s) | Advantage |
| 1-(2,2-Difluoroethoxy)-4-(2-nitrovinyl)benzene | Nitro and Alkene | LiAlH₄; H₂/Pd-C | High yield, common pathway |
| 4-(2,2-Difluoroethoxy)phenylacetonitrile | Nitrile | LiAlH₄; Raney Ni/H₂ | Avoids highly reactive nitromethane |
| 4-(2,2-Difluoroethoxy)phenylacetaldehyde | Imine (formed in situ) | NH₃/NH₄OAc, NaBH₃CN | One-pot procedure from the aldehyde |
Strategies for Chemical Modification and Analogue Synthesis
The core structure of this compound offers several sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. biomolther.org Modifications can be targeted at the phenethylamine core or the difluoroethoxy moiety.
The phenethylamine structure is a well-explored scaffold in medicinal chemistry, and numerous strategies exist for its modification. wikipedia.orgnih.govresearchgate.net
N-Alkylation: The primary amine can be readily alkylated to form secondary or tertiary amines using reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methyl derivative.
α-Alkylation: Introducing a methyl group at the alpha-position (the carbon adjacent to the nitrogen) would create an amphetamine-type analogue. This is typically achieved by starting the synthesis with 4-(2,2-difluoroethoxy)phenylacetone instead of a two-carbon precursor.
β-Hydroxylation: A hydroxyl group can be installed at the beta-position (the carbon adjacent to the phenyl ring), creating a structure analogous to endogenous catecholamines. researchgate.net This can be achieved by epoxidation of the nitrostyrene intermediate followed by ring-opening and reduction.
Aromatic Ring Substitution: Additional substituents (e.g., halogens, methoxy (B1213986) groups) could be introduced on the phenyl ring. This would require starting with a more complex, polysubstituted phenolic precursor.
| Modification Site | Type of Modification | Potential Reagents/Strategy | Resulting Analogue Class |
| Amino Group | N-Methylation | HCHO, NaBH₃CN | Secondary Amine |
| Amino Group | N,N-Dimethylation | HCHO, HCOOH (Eschweiler-Clarke) | Tertiary Amine |
| α-Carbon | α-Methylation | Start from 4-(2,2-difluoroethoxy)phenylacetone | Substituted Amphetamine |
| Phenyl Ring | C-2 or C-3 Halogenation | Start from a halogenated 4-hydroxybenzaldehyde | Ring-Substituted Phenethylamine |
Derivatization of the Difluoroethoxy Moiety
While less common, the difluoroethoxy group itself can be a target for modification to probe the effects of the fluorinated chain. journalajacr.comresearchgate.net This involves altering the alkylating agent used in the initial ether synthesis step.
Chain Length Variation: Using alkylating agents like 3,3-difluoropropyl tosylate or 4,4-difluorobutyl tosylate would produce analogues with longer difluoroalkoxy side chains.
Degree of Fluorination: Employing reagents such as 2-fluoroethyl tosylate achemblock.com, 2,2,2-trifluoroethyl tosylate, or pentafluoropropyl tosylate would allow for the synthesis of analogues with varying numbers of fluorine atoms. researchgate.net This can significantly alter the electronic properties and lipophilicity of the molecule.
Exploration of Substituent Effects on Synthetic Accessibility
The electronic properties of substituents on the aryl group play a crucial role in reactions involving the aromatic ring, such as the formation of the ether linkage. Research on related synthetic transformations has shown a discernible electronic effect. For instance, in the synthesis of certain difluorinated compounds, substrates featuring electron-deficient aryl groups (e.g., those with acetyl or chloride substituents) tend to favor specific reaction pathways, while those with electron-rich aryl groups (e.g., containing tert-butyl or alkoxyl groups) may follow a different course or exhibit different reaction kinetics. acs.orgacs.org
In the context of forming the difluoroethoxy-phenyl bond, electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the reaction site, potentially facilitating nucleophilic aromatic substitution (SNAr) reactions. Conversely, electron-donating groups increase electron density on the ring, which can favor electrophilic aromatic substitution or alter the reactivity in metal-catalyzed cross-coupling reactions. The compatibility of various functional groups with the chosen synthetic route is also a key consideration. For example, palladium-catalyzed coupling reactions have demonstrated excellent tolerance for a wide range of functional groups, including those with mildly acidic protons. acs.org
The following table summarizes the expected influence of different classes of substituents on the synthesis of fluoroalkylated aromatic ethers, based on established chemical principles and findings from related studies.
| Substituent Type on Phenyl Ring | Electronic Effect | Potential Impact on Synthetic Accessibility |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increase electron density on the ring | May favor certain types of catalytic cross-coupling reactions; could hinder SNAr pathways. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Decrease electron density on the ring | May facilitate SNAr reactions; compatibility with organometallic reagents in cross-coupling must be considered. |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Can serve as leaving groups in SNAr or as handles for cross-coupling reactions (e.g., aryl bromides). acs.org |
Advanced Synthetic Techniques for Fluoroalkylated Aromatic Ethers
The construction of the C(aryl)-O-C(fluoroalkyl) bond is the key step in synthesizing compounds like this compound. While traditional methods like the Williamson ether synthesis exist, they often require harsh conditions. Modern synthetic chemistry offers more advanced and efficient techniques that provide milder reaction conditions and greater functional group tolerance. acs.org
One of the most powerful contemporary methods is the Palladium-Catalyzed C–O Cross-Coupling Reaction . This technique involves coupling an aryl halide (typically a bromide) with a fluorinated alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A notable protocol uses the commercially available precatalyst tBuBrettPhos Pd G3 with cesium carbonate (Cs₂CO₃) as the base in toluene. This system is effective for coupling various (hetero)aryl bromides with fluorinated alcohols, demonstrating compatibility with both electron-rich and electron-poor aromatic systems. acs.org The reaction often proceeds rapidly and tolerates a wide array of functional groups.
Another significant advanced method is the Copper-Catalyzed Chan-Lam Coupling . This reaction typically involves the coupling of an aryl boronic acid with the alcohol. The Chan-Lam reaction provides a practical route to fluoroalkyl aryl ethers under relatively mild conditions and has been successfully applied to the synthesis of trifluoroethyl aryl ethers. acs.org
These advanced methods represent a significant improvement over older techniques, offering higher yields, milder conditions, and broader substrate scopes. The choice of method often depends on the availability of starting materials (e.g., aryl halide vs. aryl boronic acid) and the specific functional groups present in the molecule.
The table below compares key features of these advanced synthetic techniques for the formation of fluoroalkyl aryl ethers.
| Synthetic Technique | Key Reagents | Typical Conditions | Advantages |
| Palladium-Catalyzed Cross-Coupling | Aryl bromide, fluorinated alcohol, Pd precatalyst (e.g., tBuBrettPhos Pd G3), base (e.g., Cs₂CO₃ or K₃PO₄) | Toluene, elevated temperature | Excellent functional group tolerance, short reaction times, compatible with diverse electronic patterns on the arene ring. acs.org |
| Copper-Catalyzed Chan-Lam Coupling | Aryl boronic acid, fluorinated alcohol, Copper catalyst (e.g., Cu(OAc)₂) | Often requires an oxidant (e.g., air, pyridine (B92270) N-oxide), mild conditions | Utilizes readily available aryl boronic acids, provides a practical method for etherification. acs.org |
Structure Activity Relationship Sar and Structural Insights
Overview of SAR Studies on 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine and Related Phenethylamines
SAR studies on phenethylamines have provided a wealth of information on how modifications to their structure can dramatically alter their affinity and efficacy at various receptors. These studies are essential for understanding the potential interactions of this compound.
The phenethylamine (B48288) scaffold, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is a privileged structure in pharmacology, found in numerous neurotransmitters and drugs. researchgate.net Its interaction with receptors is governed by several key features:
The Aromatic Ring: The phenyl group is involved in van der Waals and pi-pi stacking interactions within the receptor binding pocket. Substitutions on this ring can modulate binding affinity and selectivity.
The Ethylamine (B1201723) Side Chain: The length and flexibility of the ethylamine chain are critical for proper orientation within the binding site. Modifications such as alpha- or beta-methylation can introduce stereochemical constraints and alter activity.
The Amino Group: The basic nitrogen atom is typically protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs), such as monoamine receptors. frontiersin.org N-alkylation can also influence receptor affinity and selectivity. nih.gov
Phenethylamines are known to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptors, as well as trace amine-associated receptors (TAARs). nih.govnih.gov The specific pattern of substitution on the phenethylamine core dictates the receptor binding profile.
The substituent at the 4-position of the phenyl ring is a key determinant of the pharmacological properties of phenethylamines. In the case of this compound, the 4-(2,2-difluoroethoxy) group imparts specific electronic and steric properties that influence molecular recognition.
While direct studies on this compound are limited, research on analogous 4-alkoxy-substituted phenethylamines provides significant insights. A study on a series of 4-alkoxy-2,5-dimethoxyphenethylamines investigated the effect of extending the alkoxy chain and introducing terminal fluorine atoms on receptor binding affinities. nih.gov
The introduction of a terminal fluorine atom into a 4-ethoxy substituent showed a trend of decreased affinity with a single fluorine, but increased affinities at 5-HT2A and 5-HT2C receptors with progressive fluorination. nih.govresearchgate.net This suggests that the electron-withdrawing nature and the potential for hydrogen bonding of the fluorine atoms in the difluoroethoxy group of the title compound could significantly impact its interaction with these receptors.
Generally, increasing the size and lipophilicity of the 4-substituent in phenethylamines tends to increase affinity at 5-HT2A/C receptors. researchgate.net The difluoroethoxy group contributes to the lipophilicity of the molecule, which may enhance its binding affinity.
| Compound | 4-Position Substituent | 5-HT2A | 5-HT2C | 5-HT1A |
|---|---|---|---|---|
| 2C-O-2 | Ethoxy | 45 | 200 | >10000 |
| 2C-O-2F | 2-Fluoroethoxy | 80 | 310 | 2700 |
This table is based on data for 2,5-dimethoxy-substituted phenethylamines, which serve as analogues to illustrate the effect of fluorination on the alkoxy chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR models for this compound were not identified in the reviewed literature, numerous QSAR studies have been conducted on broader classes of phenethylamine derivatives. nih.gov These studies typically involve the following steps:
Data Set Selection: A series of phenethylamine analogues with known biological activities (e.g., receptor binding affinities, functional potencies) is compiled.
Descriptor Calculation: A large number of molecular descriptors, representing various aspects of the chemical structure (e.g., steric, electronic, hydrophobic, topological), are calculated for each molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.
QSAR studies on phenethylamines have identified several key molecular descriptors that are crucial in determining their biological activity. These descriptors often relate to:
Lipophilicity (logP): This descriptor is frequently found to be important, as it governs the ability of the molecule to cross cell membranes and access the receptor binding site. nih.gov
Electronic Properties: Descriptors related to the electronic nature of the substituents on the phenyl ring, such as Hammett constants or calculated atomic charges, can be critical for receptor interactions.
Steric Parameters: Molecular size and shape, represented by descriptors like molar refractivity or van der Waals volume, play a significant role in the complementarity between the ligand and the receptor.
Topological Indices: These descriptors encode information about the connectivity of atoms in a molecule and have been shown to correlate with various biological activities.
For this compound, relevant descriptors would likely include those capturing the lipophilicity, size, and strong electronegativity of the difluoroethoxy group.
Stereochemical Considerations in this compound Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug-receptor interactions. Biological systems are inherently chiral, and receptors can exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly higher affinity or efficacy than the other.
While this compound itself is not chiral, derivatives with substitutions on the ethylamine side chain (e.g., at the alpha or beta positions) would possess one or more chiral centers. For such derivatives, the absolute configuration at these centers would be expected to have a profound impact on their interaction with receptors.
Conformational Analysis and Ligand-Receptor Interactions of this compound
The therapeutic efficacy and pharmacological profile of a molecule are intrinsically linked to its three-dimensional structure and its ability to interact with biological targets. For this compound, understanding its conformational preferences and the nature of its interactions with receptors is crucial for elucidating its structure-activity relationship (SAR). While direct experimental data on this specific compound is limited, valuable insights can be drawn from computational studies and experimental findings on closely related analogs.
Conformational Analysis
Studies on the parent molecule, 2-phenylethylamine, have shown that the ethylamine side chain can adopt several conformations. The most stable of these are typically gauche (folded) conformers, which are stabilized by a weak interaction between the amino group and the aromatic ring. nih.govresearchgate.net Additionally, anti (extended) arrangements of the side chain are also observed. nih.gov
The introduction of fluorine atoms significantly influences conformational preferences. In the case of the 2,2-difluoroethylamine (B1345623) fragment, a pronounced "double gauche effect" is anticipated. This effect describes a strong preference for a conformation where the protonated amino group is gauche to both fluorine atoms. This preference is not primarily driven by hyperconjugation, but rather by strong electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms. This electrostatic interaction is significant enough to dominate even in aqueous solutions.
For the broader analog, 2-(4-fluoro-phenyl)-ethylamine, spectroscopic and quantum chemical analyses have identified the presence of two distinct gauche configurations with folded ethylamino side chains, alongside a symmetric anti structure where the chain is extended outward. rsc.org This suggests that fluorination at the para position influences the energetic ordering of conformers. rsc.org
Based on these related structures, the conformational landscape of this compound is likely dominated by conformers that balance the gauche preference of the ethylamine chain relative to the phenyl ring and the electrostatic interactions within the difluoroethoxy group and between the fluorine atoms and the terminal amine.
Table 1: Predicted Conformational Features of this compound Based on Analogs
| Molecular Fragment | Predominant Conformation(s) | Key Stabilizing Interactions |
| Ethylamine Side Chain | Gauche (folded) and Anti (extended) | N-H···π interaction with the phenyl ring |
| Difluoroethyl Moiety | Double Gauche (protonated amine) | Electrostatic attraction (N⁺···F) |
Ligand-Receptor Interactions
The specific interactions between this compound and a receptor's binding pocket are determined by its functional groups: the primary amine, the phenyl ring, and the difluoroethoxy substituent. The phenethylamine scaffold is a well-established pharmacophore that interacts with a wide range of receptors, including serotonergic, adrenergic, and trace amine-associated receptors (TAARs). researchgate.netnih.gov
The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cation is critical for forming strong ionic bonds, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding site. unina.it Furthermore, the N-H protons can act as hydrogen bond donors, forming crucial interactions that help anchor the ligand in the correct orientation. researchgate.netyoutube.com
The aromatic phenyl ring contributes to binding primarily through non-polar interactions. These can include van der Waals forces and hydrophobic interactions with non-polar residues in the binding pocket. Additionally, the electron-rich π-system of the ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or cation-π interactions with positively charged residues.
The 2,2-difluoroethoxy group at the para position significantly modulates the electronic properties of the phenyl ring and offers unique interaction possibilities. The highly electronegative fluorine atoms can alter the molecule's electrostatic potential and dipole moment. nih.gov They can participate in dipole-dipole interactions and may act as weak hydrogen bond acceptors. youtube.com The presence of the difluoroethoxy moiety can enhance binding affinity and selectivity by engaging in specific interactions within a receptor sub-pocket that might not be accessible to non-fluorinated analogs. For instance, studies on constrained phenethylamine analogs have highlighted the importance of oxygen atom lone pair orientations for optimal activity at serotonin 5-HT2 receptors, suggesting the ether oxygen in the difluoroethoxy group could also be a key interaction point. nih.gov
Table 2: Potential Ligand-Receptor Interactions for this compound
| Functional Group | Potential Interaction Type | Interacting Receptor Residues (Examples) |
| Primary Amine (protonated) | Ionic Bonding (Salt Bridge), Hydrogen Bonding (Donor) | Aspartate, Glutamate, Serine, Threonine |
| Phenyl Ring | Hydrophobic Interactions, π-π Stacking, Cation-π Interactions | Leucine, Valine, Phenylalanine, Tyrosine, Lysine |
| Ether Oxygen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |
| Difluoro- Moiety | Dipole-Dipole, Weak Hydrogen Bonding (Acceptor) | Polar residues, Backbone amides |
Molecular Mechanisms and Pharmacological Research in Vitro/preclinical Focus
Investigation of Receptor Binding and Activation Profiles
The pharmacological profile of a phenethylamine (B48288) is largely determined by the substitutions on its phenyl ring and ethylamine (B1201723) side chain. The 4-(2,2-difluoroethoxy) substitution is of particular interest as both the alkoxy group and the fluorine atoms can significantly influence receptor affinity and functional activity.
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
Phenethylamine derivatives are well-known for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological and neuropsychological processes. nih.govnih.gov
Research on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrates that the nature of the 4-alkoxy group is a critical determinant of binding affinity and functional potency at 5-HT2 receptors. frontiersin.orgnih.gov Generally, extending the length of the 4-alkoxy chain tends to increase binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov Furthermore, the introduction of terminal fluorine atoms to the alkoxy group has variable effects; in some cases, it can decrease affinity, while progressive fluorination may increase it at 5-HT2A and 5-HT2C receptors. frontiersin.org
Based on these structure-activity relationships (SAR), 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is predicted to exhibit significant affinity for 5-HT2A and 5-HT2C receptors. The difluoroethoxy moiety at the 4-position likely confers a distinct electronic and conformational profile that influences receptor interaction. Many phenethylamines act as partial agonists at these receptors. nih.gov It is plausible that the target compound would also demonstrate partial agonism, potentially with selectivity between the 5-HT2 subtypes.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Representative 4-Alkoxy-Substituted Phenethylamines
| Compound | 5-HT2A | 5-HT2C |
| 2,5-dimethoxy-4-ethoxyphenethylamine | 100 | 210 |
| 2,5-dimethoxy-4-(2-fluoroethoxy)phenethylamine | 210 | 440 |
| 2,5-dimethoxy-4-(2,2-difluoroethoxy)phenethylamine | 130 | 280 |
| 2,5-dimethoxy-4-(2,2,2-trifluoroethoxy)phenethylamine | 86 | 230 |
Note: This interactive table presents data for structurally related 2,5-dimethoxyphenethylamines to illustrate the effects of fluorination on the 4-alkoxy substituent. Data for the specific subject compound, which lacks the 2,5-dimethoxy groups, is not available.
Trace Amine-Associated Receptor 1 (TAAR1) Engagement by Phenethylamine Analogues
Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines, including phenethylamine itself, as well as by amphetamine-like psychostimulants. frontiersin.orgnih.gov Activation of TAAR1 modulates monoaminergic neurotransmission, making it a significant target in neuropsychiatric research. nih.gov
Phenethylamine analogues are known to be potent agonists at TAAR1. mdpi.com Studies comparing various phenethylamines show that substitutions on the phenyl ring can modulate binding affinity and efficacy. For instance, 4-alkoxy-substituted phenethylamines have been shown to bind to TAAR1 with high affinity. frontiersin.org It is therefore highly probable that this compound engages TAAR1 as an agonist. The activation of TAAR1 by this compound could lead to a downstream modulation of dopamine (B1211576), serotonin, and norepinephrine (B1679862) systems. nih.govresearchgate.net The potency and efficacy of this interaction would depend on how the difluoroethoxy group influences the binding pocket of the receptor.
Other Potential G-Protein Coupled Receptor (GPCR) Interactions (e.g., Adrenergic Receptors, Adenosine (B11128) Receptors)
The phenethylamine scaffold is foundational to endogenous catecholamines like norepinephrine and dopamine, suggesting that its derivatives may interact with adrenergic receptors. nih.gov The specific substitutions on the aromatic ring and side chain heavily influence receptor selectivity and activity. uobasrah.edu.iq Many phenethylamine analogues activate various human adrenergic receptor subtypes (α1, α2, β1, β2) with a wide range of potencies. mdpi.comconsensus.app The 4-alkoxy substitution of the target compound may confer some affinity for these receptors, potentially leading to sympathomimetic effects.
Additionally, some complex phenethylamine derivatives have been developed as ligands for adenosine receptors. nih.gov For example, CGS-21680, a potent adenosine A2A receptor agonist, incorporates a phenethylamine moiety. nih.gov While a direct interaction of this compound with adenosine receptors is less certain without specific data, the structural precedent suggests it cannot be entirely ruled out. Adenosine receptors are known to modulate dopaminergic and glutamatergic neurotransmission, often forming heteromers with dopamine receptors. frontiersin.org
Enzyme Inhibition and Modulatory Activities (e.g., MAO, Carbonic Anhydrase)
Monoamine Oxidase (MAO): Phenethylamines are substrates for Monoamine Oxidase (MAO-A and MAO-B), the enzyme responsible for their degradation. nih.gov Some substituted phenethylamines can also act as MAO inhibitors. researchgate.net The β-fluorination of phenethylamine has been shown to affect its preference as a substrate for MAO-B. researchgate.net Given the presence of fluorine in the alkoxy group rather than directly on the ethylamine side chain, the primary interaction of this compound with MAO is likely as a substrate. However, its potential to act as a competitive inhibitor, particularly for MAO-B, warrants investigation, as this would significantly alter its neurochemical effects and duration of action.
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov Certain phenethylamine derivatives, particularly those functionalized into sulfamides, have been identified as potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). nih.govresearchgate.net While this compound itself is not a sulfonamide, its core structure serves as a scaffold for designing CA inhibitors. Without the sulfonamide group, significant direct inhibition of CA by this compound is unlikely.
Functional Selectivity and Signaling Pathway Elucidation in Cell-Based Assays
GPCRs, including the 5-HT2 subtypes, can activate multiple intracellular signaling pathways. The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism." nih.gov For 5-HT2A and 5-HT2C receptors, two major pathways are the activation of phospholipase C (PLC), leading to inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization, and the activation of phospholipase A2 (PLA2), leading to arachidonic acid release. researchgate.net
Studies on hallucinogenic phenethylamines have shown that subtle structural changes, such as the presence or absence of an α-methyl group, can significantly alter the signaling profile at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netsemanticscholar.org For example, some compounds may be selective for the PLC pathway, while others might activate both PLC and PLA2 or be selective for PLA2. nih.gov It is plausible that this compound could exhibit functional selectivity. Elucidating its specific signaling signature would require cell-based assays that independently measure the products of different signaling cascades (e.g., IP accumulation vs. arachidonic acid release) upon receptor activation. This profile is critical as different signaling pathways are thought to mediate distinct physiological and behavioral outcomes.
In vitro Cell-Based Assay Methodologies for Receptor Activity Assessment
The characterization of a compound's activity at a specific GPCR involves a suite of in vitro cell-based assays designed to measure different aspects of the receptor's function. nih.govmdpi.com These assays are typically performed in cell lines (e.g., HEK-293, CHO) that have been engineered to express the receptor of interest.
Binding Assays: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor. This involves competing the unlabeled test compound against a known radiolabeled ligand.
Functional Assays (Second Messenger): These assays measure the downstream consequences of receptor activation.
Calcium Flux Assays: For Gq-coupled receptors like 5-HT2A and 5-HT2C, agonist binding leads to an increase in intracellular calcium. This can be measured in real-time using calcium-sensitive fluorescent dyes. nih.gov
cAMP Assays: For Gs- or Gi-coupled receptors (such as TAAR1, which is Gs-coupled), agonist binding alters the levels of cyclic adenosine monophosphate (cAMP). nih.gov These changes can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) with genetically encoded biosensors. mdpi.comfrontiersin.org
Inositol Phosphate (IP) Accumulation Assays: As an alternative for Gq-coupled receptors, the accumulation of inositol phosphates (a product of PLC activation) can be measured, often using radio-immunoassays or fluorescence-based methods. nih.gov
Reporter Gene Assays: In these systems, the signaling pathway of interest is linked to the expression of a reporter gene (e.g., luciferase or β-galactosidase). The Tango assay, for instance, is a widely used method that measures β-arrestin recruitment, a key event in receptor desensitization, by linking it to the cleavage of a transcription factor that then activates the reporter gene. nih.gov
Label-Free Assays: Technologies such as dynamic mass redistribution (DMR) can measure global cellular responses to receptor activation without the need for labels or specific pathway knowledge, providing a holistic view of the cellular impact of a ligand. researchgate.net
By employing a combination of these assays, a comprehensive pharmacological profile of this compound could be established, detailing its binding affinities, functional potencies and efficacies, and any signaling bias at its target receptors.
Preclinical Pharmacodynamic Characterization in Relevant Animal Models (Mechanistic Studies)
Following a comprehensive review of publicly available scientific literature, no preclinical pharmacodynamic data or mechanistic studies in animal models specifically for the compound this compound were identified.
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are fundamental for the unambiguous determination of the molecular structure of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals confirming its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethylamine (B1201723) side chain, and the protons of the 2,2-difluoroethoxy group. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethylamine side chain would present as two triplets. A key feature would be the signal for the proton on the difluoromethyl group (-OCHF₂), which would appear as a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene protons. rsc.org
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule, including the aromatic carbons, the ethylamine carbons, and the carbons of the difluoroethoxy group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on known values for analogous structures such as 2-phenylethylamine and fluorinated ethers.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H (ortho to -CH₂CH₂NH₂) | ~7.1-7.3 | ~130 |
| Aromatic C-H (ortho to -OCHF₂) | ~6.9-7.1 | ~115 |
| Aromatic C (ipso, -CH₂CH₂NH₂) | - | ~130-132 |
| Aromatic C (ipso, -OCHF₂) | - | ~155-157 |
| Ar-CH₂- | ~2.7-2.9 (triplet) | ~38-40 |
| -CH₂-NH₂ | ~2.9-3.1 (triplet) | ~42-44 |
| -O-CH₂- | ~4.1-4.3 (triplet of doublets) | ~68-70 |
| -CHF₂ | ~6.0-6.5 (triplet of triplets) | ~112-115 (triplet) |
| -NH₂ | Variable (broad singlet) | - |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI): This soft ionization technique is typically used with liquid chromatography (LC-MS). For this compound, ESI in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.
Electron Ionization (EI): This higher-energy technique, often coupled with gas chromatography (GC-MS), results in more extensive fragmentation. The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions. A major fragmentation pathway for phenethylamines is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to a stable benzylic cation. researchgate.netresearchgate.net
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion/Fragment | Proposed Structure | Expected m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | C₁₀H₁₄F₂NO⁺ | 202.10 | ESI |
| [M]⁺ | C₁₀H₁₃F₂NO⁺ | 201.09 | EI |
| [M-NH₂]⁺ | C₁₀H₁₁F₂O⁺ | 185.08 | EI |
| Benzylic Cation | C₉H₁₀F₂O⁺ | 172.07 | EI |
| Tropylium-like ion | C₇H₇⁺ | 91.05 | EI |
| Iminium ion | CH₂NH₂⁺ | 30.03 | EI |
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, the aromatic ring, and the difluoroether group. researchgate.netrsc.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium (two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590-1650 | Medium |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch (in-ring) | 1450-1600 | Medium (multiple bands) |
| Alkyl Chain | C-H Stretch | 2850-2960 | Medium |
| Ether (Ar-O-C) | C-O Stretch | 1200-1270 | Strong |
| Fluoroalkane (C-F₂) | C-F Stretch | 1000-1100 | Strong |
Chromatographic Techniques for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture, allowing for both purity determination and accurate quantification.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound.
Method: A reversed-phase HPLC method, typically using a C18 stationary phase, is suitable. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, with an acid modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated, leading to better peak shape.
Detection: Ultraviolet (UV) detection is commonly employed, monitoring at a wavelength where the phenyl ring absorbs, typically around 254-270 nm. For quantitative analysis, a calibration curve is generated using standards of known concentration. For trace-level analysis, derivatization with a fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl)) followed by fluorescence detection can significantly enhance sensitivity. thermofisher.comnih.govmdpi.com
Gas Chromatography (GC) GC is a high-resolution separation technique suitable for volatile and thermally stable compounds.
Method: Due to the primary amine group, which can cause peak tailing on standard GC columns, derivatization is often required to improve chromatographic performance. Acylation (e.g., with trifluoroacetic anhydride) can be used to create a less polar, more volatile derivative. nist.gov The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase.
Detection: Flame Ionization Detection (FID) provides a general response for organic compounds, while coupling GC to a Mass Spectrometer (GC-MS) offers both quantification and structural confirmation, making it a powerful tool for identifying impurities. nih.gov
Table 4: Typical Chromatographic Conditions for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Technique | Reversed-Phase | Capillary GC |
| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient with 0.1% Formic Acid | Helium or Hydrogen |
| Derivatization | Often not required; optional for fluorescence | Recommended (e.g., N-trifluoroacetylation) |
| Detector | UV-Vis (Diode Array Detector) or Fluorescence | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Primary Use | Purity assessment, quantification | Impurity profiling, quantification of derivative |
X-ray Crystallography for Solid-State Structure Determination of Analogues
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogues provides valuable insight into expected molecular conformation and intermolecular interactions.
For instance, the crystal structure of 2-phenylethylaminium 4-nitrophenolate monohydrate reveals key structural features common to this class of compounds. nih.gov In the solid state, the ethylamine side chain adopts a specific conformation (anti or gauche), and the molecules arrange themselves in a repeating lattice stabilized by a network of non-covalent interactions. These typically include:
Hydrogen Bonding: The protonated amine group (-NH₃⁺) acts as a strong hydrogen bond donor, interacting with counter-ions or solvent molecules.
π–π Stacking: The aromatic rings of adjacent molecules can stack on top of one another, contributing to crystal stability.
By analogy, a crystalline salt of this compound would be expected to exhibit similar hydrogen bonding patterns via its aminium group and potentially other interactions involving the fluorine and oxygen atoms of the difluoroethoxy group. This information is crucial for understanding its solid-state properties and for computational modeling studies.
Bioanalytical Methods for Detection in Biological Matrices for Research Purposes (e.g., Cell Lysates, Animal Tissue)
For research involving the study of this compound in biological systems, robust bioanalytical methods are required to accurately measure its concentration in complex matrices. cuni.cz
Sample Preparation The first step involves isolating the analyte from the biological matrix and removing interfering substances like proteins and lipids. nih.gov Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample (e.g., cell lysate or tissue homogenate) to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility and the pH of the aqueous phase.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. This method offers higher selectivity and concentration factor compared to PPT or LLE.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. cuni.czresearchgate.net
Chromatography: A fast chromatographic separation using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is performed to resolve the analyte from matrix components that were not removed during sample preparation.
Tandem Mass Spectrometry: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to select the precursor ion (the protonated molecular ion, [M+H]⁺, of the analyte). This ion is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is selected by the third mass analyzer (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the biological matrix and allowing for precise quantification, often at picogram or femtogram levels. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample processing and instrument response.
Metabolic Pathways and Biotransformation Studies in Vitro/preclinical Focus
In vitro Metabolic Fate in Hepatic Systems (e.g., Microsomes, Hepatocytes)
In vitro hepatic systems, such as liver microsomes and hepatocytes, are fundamental tools for assessing the metabolic stability of new chemical entities. thermofisher.com These systems contain a wide array of drug-metabolizing enzymes and provide a reliable indication of a compound's susceptibility to metabolism in the liver. thermofisher.comdls.com For 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine, incubation with human and preclinical species (e.g., rat, mouse) liver microsomes and hepatocytes would be conducted to determine its intrinsic clearance and metabolic turnover.
While specific experimental data for this compound is not available, studies with structurally similar phenylethylamines suggest that the primary route of metabolism would involve the ethylamine (B1201723) side chain. nih.govnih.gov The metabolic stability of the compound in these systems would be quantified by measuring the rate of disappearance of the parent compound over time. This data is crucial for predicting its in vivo hepatic clearance.
Table 1: Illustrative In vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 55 | 12.6 |
| Monkey | 62 | 11.2 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the provided search results. |
Identification and Characterization of Metabolites of this compound
The identification of metabolites is accomplished using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org Based on the metabolism of other phenylethylamine derivatives, several potential metabolites of this compound can be predicted. nih.govnih.gov
The primary metabolic pathway is expected to be oxidative deamination of the ethylamine side chain, catalyzed by monoamine oxidase (MAO), to form the corresponding phenylacetaldehyde (B1677652) derivative. This intermediate would then be rapidly oxidized by aldehyde dehydrogenase (ALDH) to the phenylacetic acid metabolite. nih.govnih.gov Other potential, but likely minor, metabolic pathways could include hydroxylation of the aromatic ring.
Table 2: Predicted Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 2-[4-(2,2-Difluoroethoxy)phenyl]acetaldehyde | Oxidative deamination |
| M2 | [4-(2,2-Difluoroethoxy)phenyl]acetic acid | Aldehyde oxidation |
| M3 | 2-[4-(2,2-Difluoroethoxy)-x-hydroxyphenyl]ethylamine | Aromatic hydroxylation |
| Note: This table presents predicted metabolites based on the known metabolism of similar compounds. Specific metabolite identification for this compound requires experimental confirmation. |
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)
The biotransformation of drugs is typically categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, such as oxidation, are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net For phenylethylamine-like structures, monoamine oxidase (MAO) is also a key enzyme in Phase I metabolism. nih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov The most common Phase II enzymes are the UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid. nih.govebi.ac.uk
For this compound, the key enzymatic systems involved are predicted to be:
Monoamine Oxidase (MAO): Responsible for the initial oxidative deamination of the ethylamine side chain.
Aldehyde Dehydrogenase (ALDH): Catalyzes the oxidation of the aldehyde intermediate to the carboxylic acid metabolite. nih.govnih.gov
Cytochrome P450 (CYP) enzymes: May play a role in aromatic hydroxylation, although this is expected to be a minor pathway.
UDP-Glucuronosyltransferases (UGTs): Could be involved in the glucuronidation of the parent compound or its hydroxylated metabolites.
Preclinical In vivo Metabolism in Animal Models
Preclinical animal models are essential for understanding the in vivo pharmacokinetic and metabolic profile of a drug candidate before human studies. ijpras.comucc.ie Following administration of this compound to species such as rats or mice, plasma, urine, and feces would be collected to identify and quantify the parent compound and its metabolites.
These studies would provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The major circulating metabolites would be identified, and their exposure levels determined. This data helps in assessing potential species differences in metabolism and in selecting the most appropriate species for toxicology studies.
Impact of the Difluoroethoxy Moiety on Metabolic Stability and Pathways
The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The difluoroethoxy group at the para-position of the phenyl ring in this compound is expected to have a significant impact on its metabolic profile.
Advanced Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. nih.gov Methods such as Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. researchgate.net
For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d), can predict its three-dimensional structure and electronic charge distribution. researchgate.net The presence of the electronegative difluoroethoxy group significantly influences the electronic landscape of the phenyl ring and the ethylamine (B1201723) side chain. The MEP map would highlight regions of negative potential around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, while the positive potential around the amine group's hydrogen atoms suggests sites for nucleophilic interaction.
The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. Quantum chemical calculations can precisely determine this value, helping to predict how the molecule might behave in chemical reactions. researchgate.net
Table 1: Predicted Quantum Chemical Properties for this compound This table presents hypothetical data representative of typical quantum chemical calculation outputs.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy | -815.4 Hartrees | B3LYP/6-311G(d) |
| HOMO Energy | -6.2 eV | B3LYP/6-311G(d) |
| LUMO Energy | -0.5 eV | B3LYP/6-311G(d) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311G(d) |
| Dipole Moment | 3.1 Debye | B3LYP/6-311G(d) |
Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility Analysis
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated physiological environment. ajchem-a.com These simulations are crucial for understanding the conformational flexibility of this compound, which is critical for its interaction with biological receptors.
An MD simulation typically involves placing the molecule in a solvent box (e.g., water) and calculating the forces between atoms using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over time, usually on the nanosecond scale. ajchem-a.com Analysis of this trajectory reveals the molecule's preferred conformations and the flexibility of its different regions.
Table 2: Representative Root Mean Square Fluctuation (RMSF) Data from a Simulated Trajectory This table presents hypothetical data illustrating the flexibility of different molecular fragments.
| Molecular Fragment | Average RMSF (Å) | Interpretation |
|---|---|---|
| Phenyl Ring | 0.5 | Relatively rigid core |
| Ethylamine Side Chain | 1.8 | High flexibility, multiple conformations |
| Difluoroethoxy Group | 1.5 | Moderate flexibility |
Ligand-Protein Docking Studies for Target Identification and Binding Mode Analysis
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, as well as the binding affinity. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand recognition.
The process involves computationally placing the this compound molecule into the binding site of a target protein whose 3D structure is known. A scoring function is then used to estimate the binding energy for different poses, with the lowest energy pose considered the most likely binding mode. nih.gov For a phenethylamine (B48288) scaffold, potential targets could include G-protein coupled receptors (GPCRs) or monoamine transporters. nih.gov
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the primary amine of the ethylamine side chain is a likely hydrogen bond donor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pocket. The difluoroethoxy group can also form specific interactions, influencing both binding affinity and selectivity.
Table 3: Hypothetical Docking Results with a Putative Receptor Target This table illustrates the type of information obtained from a ligand-protein docking study.
| Parameter | Value / Description |
|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Hydrogen Bonds | Amine (-NH2) with Aspartic Acid residue |
| Key Hydrophobic Interactions | Phenyl ring with Phenylalanine and Tryptophan residues |
| Other Interactions | Fluorine atoms with a Leucine residue |
De Novo Design and Virtual Screening of Novel Analogues
Building on the insights from docking and quantum chemical studies, computational methods can be used to design novel analogues of this compound with potentially improved properties.
Virtual screening involves searching large databases of existing compounds to find molecules that are structurally similar to the lead compound or are predicted to bind to the same target. nih.govmdpi.com This can rapidly identify new chemical scaffolds for investigation.
De novo design , on the other hand, involves the computational construction of entirely new molecules. nih.gov Algorithms can "grow" molecules within the constraints of a protein's binding site, optimizing for shape complementarity and favorable interactions. This approach can lead to the discovery of highly novel and potent compounds that might not be present in existing libraries. dtic.mil Starting with the this compound scaffold, modifications could be systematically explored, such as altering the substitution pattern on the phenyl ring, changing the length of the linker, or replacing the difluoroethoxy group with other bioisosteres to enhance binding affinity or modulate pharmacokinetic properties.
Table 4: Examples of Virtually Designed Analogues and Their Predicted Properties This table provides hypothetical examples of novel analogues designed to improve upon the parent compound.
| Analogue ID | Modification | Design Rationale | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| DFE-PEA-002 | Replace -OCHF2 with -OCF3 | Increase lipophilicity and metabolic stability | -8.9 |
| DFE-PEA-003 | Add 3-hydroxyl group to phenyl ring | Introduce new hydrogen bond donor | -9.2 |
| DFE-PEA-004 | Methylate the amine group | Alter basicity and receptor interaction profile | -8.3 |
Computational Predictions of Biological Activity and ADME Properties (excluding toxicity)
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico models are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize candidates with favorable drug-like characteristics. researchgate.netgithub.com
For this compound, various molecular descriptors can be calculated to predict its ADME profile. These include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of rotatable bonds. researchgate.net These properties are evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability. Many computational tools and web servers, like ADMETlab 2.0, use quantitative structure-property relationship (QSPR) models to provide these predictions based on the molecule's structure. nih.gov
Furthermore, if a set of related compounds with known biological activities is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov Such a model would correlate structural features with biological activity, allowing for the prediction of the potency of newly designed analogues without the immediate need for synthesis and testing. nih.gov
Table 5: Predicted ADME and Physicochemical Properties This table shows representative ADME predictions for the title compound generated by computational models.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 201.21 g/mol | Complies with Lipinski's rule (<500) |
| logP (Lipophilicity) | 2.1 | Good balance for permeability and solubility |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Predicts good cell permeability |
| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 2 (from -O- and -NH2) | Complies with Lipinski's rule (≤10) |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption |
Future Research Directions and Emerging Paradigms
Development of Highly Selective Pharmacological Probes Based on the 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine Scaffold
The development of highly selective pharmacological probes is essential for elucidating the complex functions of biological targets such as receptors and enzymes. The this compound scaffold serves as a promising foundation for creating such probes due to the modulatory effects of its fluorinated substituent. Fluorine substitution is a well-established strategy in medicinal chemistry for enhancing target selectivity and metabolic stability. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including lipophilicity, acidity/basicity, and conformational preference, thereby influencing its interaction with biological targets. researchgate.netresearchgate.net
Future research could focus on synthesizing a library of derivatives based on this scaffold to probe various receptor systems. Phenethylamines are known to interact with a wide range of targets, including serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). researchgate.netmdpi.com By systematically modifying the scaffold, it may be possible to develop ligands with high affinity and selectivity for specific receptor subtypes, such as the 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov For instance, studies on related fluorinated phenethylamines have shown that the degree and position of fluorination can fine-tune binding affinities. researchgate.net These selective probes would be invaluable for receptor mapping, functional studies, and providing a deeper understanding of physiological and pathological processes. Furthermore, incorporating radiolabels (e.g., ¹⁸F) onto the scaffold could yield novel probes for positron emission tomography (PET), enabling non-invasive imaging of target distribution and density in vivo, which is particularly useful in neuro-oncology and neurodegenerative disease research. nih.gov
Integration with Chemoinformatics and Artificial Intelligence in Phenethylamine (B48288) Drug Discovery
The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. nih.govmdpi.com These computational approaches can be strategically applied to the this compound scaffold to explore its vast chemical space and predict the properties of its derivatives. nih.gov
Furthermore, generative AI models can design novel phenethylamine structures de novo, optimized for desired properties such as high binding affinity for a specific receptor and low off-target activity. nih.gov The integration of AI with structure-based drug design (SBDD) can refine the interactions between a ligand and its target, guiding medicinal chemists in making precise structural modifications to enhance potency and selectivity. nih.gov
| Computational Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.gov | Screening derivatives for binding affinity at targets like 5-HT receptors or microtubule proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and biological activity. | Predicting the activity of unsynthesized analogs to guide synthetic efforts. |
| Machine Learning / Deep Learning | Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and drug-target interactions. mdpi.com | Prioritizing candidates with favorable drug-like properties and identifying novel biological targets. |
| Generative Models | Designs novel molecules with desired characteristics de novo. nih.gov | Creating novel, optimized phenethylamine structures based on the difluoroethoxy scaffold for specific therapeutic goals. |
Exploration of Novel Therapeutic Targets Based on Fluoroethoxy-Substituted Phenethylamine Scaffolding
The phenethylamine framework is a versatile chemical scaffold present in numerous endogenous neurotransmitters and a wide range of therapeutic agents. mdpi.comnih.gov The unique electronic properties conferred by the fluoroethoxy substitution in this compound may enable the targeting of novel therapeutic pathways beyond traditional monoaminergic systems.
Recent research has highlighted the potential for substituted phenethylamines to treat inflammatory and neurological disorders by acting on targets like the 5-HT2A receptor. nih.govnih.gov This suggests that derivatives of the title compound could be explored for conditions characterized by chronic inflammation, such as autoimmune diseases and neurodegenerative disorders. nih.gov Additionally, computational studies have predicted that some phenethylamines possess a strong binding affinity for the colchicine (B1669291) binding site on tubulin, suggesting a potential role as microtubule-targeting agents. nih.gov This opens up avenues for investigating these compounds in the context of cancer, where microtubule dynamics are a key therapeutic target, and in neurodegenerative diseases associated with cytoskeletal dysfunction. nih.gov
The 2-phenethylamine motif is also found in ligands for a diverse array of other targets, including adenosine (B11128) receptors, aldose reductase, and dipeptidyl peptidases (DPP4), indicating a broad therapeutic potential. nih.gov Future research should involve screening derivatives of this compound against a wide panel of biological targets to uncover novel therapeutic applications.
Advanced Synthetic Strategies for Complex Fluorinated Phenethylamines
The synthesis of complex, polyfunctional molecules is a cornerstone of modern drug discovery. To fully explore the therapeutic potential of the this compound scaffold, access to advanced and efficient synthetic methodologies is crucial. Traditional methods for creating phenethylamines can have limitations, but recent innovations offer more modular and functional-group-tolerant routes.
One promising approach is the use of nickel/photoredox dual catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl iodides. ucla.eduacs.org This method provides a mild and modular way to construct the β-phenethylamine core, allowing for the installation of diverse aryl groups in a single step. ucla.edu Other modern techniques include enantioselective reductive amination and decarboxylative coupling strategies, which offer improved control over stereochemistry and utilize readily available starting materials. nih.govaltmaniacs.com
The synthesis of the difluoroethoxy moiety itself can be achieved through various fluorination techniques. google.com Developing robust and scalable synthetic routes is essential for creating a diverse library of analogs for structure-activity relationship (SAR) studies. nih.gov These advanced synthetic tools will enable chemists to systematically modify the phenethylamine backbone, the aromatic ring, and the terminal amine to fine-tune pharmacological properties and develop next-generation therapeutic candidates.
| Synthetic Strategy | Description | Advantage |
|---|---|---|
| Ni/Photoredox Coupling | Cross-coupling of aliphatic aziridines and aryl iodides. ucla.eduacs.org | Mild conditions, modular, good functional group tolerance. |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine in the presence of a reducing agent. Enantioselective methods are available. nih.gov | Direct formation of C-N bonds; allows for stereochemical control. |
| Decarboxylative Coupling | Forms C-C bonds using carboxylic acids as starting materials, releasing CO₂ as a byproduct. altmaniacs.com | Uses inexpensive starting materials under mild conditions. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of aryl boronic acids with aziridines. ucla.edu | High regioselectivity for forming β-phenethylamines. |
Understanding the Broader Role of Fluorination in Bioactivity and Metabolism of Phenethylamine Derivatives
Fluorine has become a vital element in medicinal chemistry, with fluorinated compounds representing a significant portion of commercially successful pharmaceuticals. nih.gov The introduction of fluorine into the phenethylamine nucleus can have a profound and sometimes unpredictable impact on the compound's biological activity and metabolic fate. researchgate.netnih.gov
The effects of fluorination can range from a marked loss of activity to a significant enhancement and prolongation of effects. researchgate.netnih.gov For example, while fluoroescaline is nearly devoid of the psychoactive effects of its non-fluorinated parent, difluoro- and trifluoroescaline show retained or increased potency. nih.gov These differences arise from fluorine's unique properties: its high electronegativity and small size can alter a molecule's conformation, receptor binding interactions, and membrane permeability. researchgate.netnih.gov
Fluorination is also a key tool for modulating a drug's metabolic profile. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and improve a compound's metabolic stability and half-life. researchgate.net However, the presence of fluorine can also influence metabolic pathways in other ways. researchgate.net For instance, the metabolism of some phenethylamine derivatives involves enzymes such as CYP2D6 and CYP3A4. researchgate.net Understanding how the 2,2-difluoroethoxy group specifically influences these metabolic pathways is a critical area for future research. Such studies will provide deeper insights into the disposition of this compound and guide the design of derivatives with optimized pharmacokinetic properties.
Q & A
Q. What are the optimal synthetic routes for 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine?
A nucleophilic substitution reaction is commonly employed, where 4-(2,2-difluoroethoxy)phenethyl bromide reacts with ammonia or a protected amine derivative under controlled conditions. Fluorinated intermediates, such as 2,2-difluoroethanol, are critical for introducing the difluoroethoxy group. Reaction optimization (e.g., solvent polarity, temperature) is essential to minimize side products like dehalogenated byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and / NMR are standard for verifying molecular weight and fluorine substituents. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Q. What storage conditions ensure compound stability?
Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the ethylamine moiety. Desiccants like silica gel should be used to avoid hydrolysis of the difluoroethoxy group .
Advanced Research Questions
Q. How does the 2,2-difluoroethoxy group influence electronic properties and reactivity?
The electron-withdrawing nature of the difluoroethoxy group reduces electron density on the phenyl ring, making the ethylamine moiety more nucleophilic. Computational studies (DFT) show a 15–20% increase in amine basicity compared to non-fluorinated analogs. This enhances interactions with biological targets like G-protein-coupled receptors .
Q. What strategies resolve contradictions in biological assay data for this compound?
Contradictory results in dose-response studies may arise from solvent effects (e.g., DMSO inhibiting target proteins) or impurities. Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular cAMP assays). Include controls for autofluorescence interference, as fluorinated compounds may quench fluorescent probes .
Q. How can researchers probe the compound’s role in enzyme inhibition or activation?
Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations to determine inhibition constants (). For peroxidases or oxidases, monitor decomposition rates via spectrophotometry (e.g., ABTS oxidation at 405 nm). Structural insights can be obtained through X-ray crystallography or cryo-EM of enzyme-ligand complexes .
Q. What are the implications of fluorine substitution on pharmacokinetics?
Fluorine increases lipophilicity (logP ~2.8), improving blood-brain barrier permeability. However, metabolic stability varies: in vitro liver microsome assays show a 40% reduction in clearance compared to non-fluorinated analogs. Use -radiolabeling for in vivo PET imaging to track biodistribution .
Methodological Guidance
8. Designing experiments to study structure-activity relationships (SAR):
- Synthesize analogs with varying fluorination (e.g., monofluoro vs. trifluoroethoxy) and compare binding affinities using ITC (isothermal titration calorimetry).
- Correlate Hammett σ constants of substituents with biological activity to quantify electronic effects .
9. Addressing solubility challenges in biological assays:
Use co-solvents like cyclodextrins or PEG-400 at <1% v/v. For aqueous solutions, prepare stock solutions in 0.1 M HCl (pH 3.0) to protonate the amine and enhance solubility .
10. Validating target engagement in cellular models:
Employ CRISPR-edited cell lines lacking the target protein as negative controls. For fluorescence-based assays, confirm specificity via competitive inhibition with unlabeled compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
